N-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycine N-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycine
Brand Name: Vulcanchem
CAS No.: 62751-85-3
VCID: VC16742347
InChI: InChI=1S/C17H16N6O2/c24-14(25)11-18-15-21-16(19-12-7-3-1-4-8-12)23-17(22-15)20-13-9-5-2-6-10-13/h1-10H,11H2,(H,24,25)(H3,18,19,20,21,22,23)
SMILES:
Molecular Formula: C17H16N6O2
Molecular Weight: 336.3 g/mol

N-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycine

CAS No.: 62751-85-3

Cat. No.: VC16742347

Molecular Formula: C17H16N6O2

Molecular Weight: 336.3 g/mol

* For research use only. Not for human or veterinary use.

N-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycine - 62751-85-3

Specification

CAS No. 62751-85-3
Molecular Formula C17H16N6O2
Molecular Weight 336.3 g/mol
IUPAC Name 2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]acetic acid
Standard InChI InChI=1S/C17H16N6O2/c24-14(25)11-18-15-21-16(19-12-7-3-1-4-8-12)23-17(22-15)20-13-9-5-2-6-10-13/h1-10H,11H2,(H,24,25)(H3,18,19,20,21,22,23)
Standard InChI Key NTIYHPYEQYLXDH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-[4,6-Bis(phenylamino)-1,3,5-triazin-2-yl]glycine (CAS: 62751-85-3) has the molecular formula C17H16N6O2\text{C}_{17}\text{H}_{16}\text{N}_{6}\text{O}_{2} and a molecular weight of 336.3 g/mol . Its IUPAC name, 2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]acetic acid, reflects the presence of two aniline groups at the 4- and 6-positions of the triazine ring, with a glycine moiety attached at the 2-position . The SMILES notation (C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=CC=C3) confirms the connectivity of aromatic and aliphatic components .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC17H16N6O2\text{C}_{17}\text{H}_{16}\text{N}_{6}\text{O}_{2}PubChem
Molecular Weight336.3 g/molPubChem
XLogP3-AA (Log P)2.1PubChem
Hydrogen Bond Donors3PubChem
Hydrogen Bond Acceptors4PubChem

Stereoelectronic Features

The planar s-triazine core enables π-π stacking with aromatic residues in biological targets, while the glycine side chain introduces hydrogen-bonding capacity. Computational models predict a moderate lipophilicity (Log P = 2.1) , suggesting balanced solubility for both cellular penetration and aqueous stability. The compound’s dipole moment, influenced by the asymmetric substitution pattern, likely enhances its interaction with polar enzyme active sites .

Synthetic Methodologies and Derivatives

Stepwise Nucleophilic Substitution

The synthesis of N-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycine follows a two-step protocol common to s-triazine derivatives :

  • Monosubstitution: Cyanuric chloride reacts with aniline at 0°C in acetone/water, yielding 4,6-bis(phenylamino)-1,3,5-triazin-2-ol .

  • Glycine Conjugation: The intermediate undergoes nucleophilic displacement with glycine in alkaline medium, facilitated by NaHCO₃, to install the amino acid moiety .

Microwave-assisted synthesis (Method B in PMC studies) reduces reaction times from 24 hours to 30 minutes while maintaining yields >90% . This efficiency is critical for scaling production.

Structural Analogues and Activity Trends

Modifying the amino acid or aniline components alters bioactivity:

  • Piperidine-substituted analogues show enhanced antifungal activity against Candida albicans (inhibition zones: 18–22 mm at 300 µg/disc) .

  • Morpholine derivatives exhibit reduced potency, highlighting the importance of hydrophobic substituents .

Biological Activity and Mechanistic Insights

Antifungal Efficacy

N-[4,6-Bis(phenylamino)-1,3,5-triazin-2-yl]glycine demonstrates selective antifungal activity, with 85% growth inhibition of C. albicans at 200 µg/mL, comparable to clotrimazole . Docking studies implicate N-myristoltransferase (NMT) as a potential target, where the triazine core occupies the enzyme’s hydrophobic pocket, while glycine forms hydrogen bonds with Thr205 and Asndd198 .

Antibacterial Inactivity

Notably, the compound lacks antibacterial effects against Staphylococcus aureus or Escherichia coli, likely due to insufficient membrane permeability or target divergence .

Industrial and Material Science Applications

Polymer Stabilization

Patent literature reveals that triazine derivatives with reactive glycine side chains can covalently bind to polymer matrices (e.g., polyurethanes, epoxies) via condensation reactions, imparting UV resistance and thermal stability . The glycine moiety’s carboxyl group enables crosslinking with hydroxyl or amine groups in substrates .

Limitations and Migration Resistance

Unlike non-reactive stabilizers, N-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycine resists migration from polymers due to covalent bonding, addressing leaching concerns in long-term applications .

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